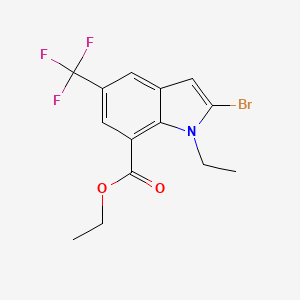
ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate is a synthetic organic compound with a complex molecular structure. It belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine, ethyl, and trifluoromethyl groups in its structure makes it a valuable compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with an indole derivative.
Bromination: The indole derivative undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Ethylation: The brominated intermediate is then subjected to ethylation using an ethylating agent like ethyl iodide in the presence of a base such as potassium carbonate.
Esterification: Finally, the carboxyl group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with altered functional groups.
科学研究应用
Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Chemical Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
Ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate can be compared with other indole derivatives:
Ethyl 2-bromo-1-ethyl-1H-indole-7-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Ethyl 2-bromo-5-(trifluoromethyl)-1H-indole-7-carboxylate: Lacks the ethyl group at the 1-position, leading to variations in reactivity and applications.
Ethyl 2-chloro-1-ethyl-5-(trifluoromethyl)-1H-indole-7-carboxylate:
The unique combination of bromine, ethyl, and trifluoromethyl groups in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
属性
分子式 |
C14H13BrF3NO2 |
|---|---|
分子量 |
364.16 g/mol |
IUPAC 名称 |
ethyl 2-bromo-1-ethyl-5-(trifluoromethyl)indole-7-carboxylate |
InChI |
InChI=1S/C14H13BrF3NO2/c1-3-19-11(15)6-8-5-9(14(16,17)18)7-10(12(8)19)13(20)21-4-2/h5-7H,3-4H2,1-2H3 |
InChI 键 |
MYWVLARWRDUROD-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC2=CC(=CC(=C21)C(=O)OCC)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


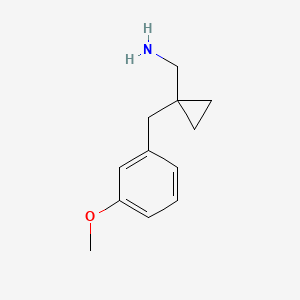
![N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine](/img/structure/B13527989.png)
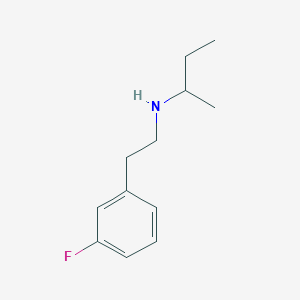
![6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)

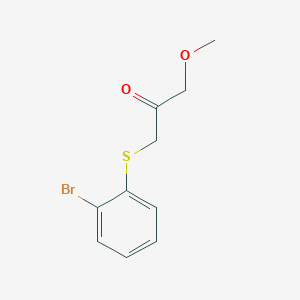

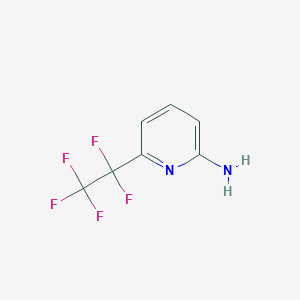


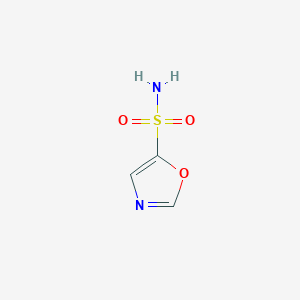

![5,7-Dioxa-2-azaspiro[3.4]octane](/img/structure/B13528055.png)

